
The Clinical Trial History of Olumacostat
Glasaretil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Olumacostat Glasaretil

Cat. No.: B609738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Olumacostat glasaretil (formerly DRM01) was a promising topical drug candidate developed

for the treatment of acne vulgaris. Its novel mechanism of action, the inhibition of acetyl-

coenzyme A carboxylase (ACC), aimed to directly target sebum production, a key factor in the

pathogenesis of acne. This technical guide provides an in-depth review of the clinical trial

history of olumacostat glasaretil, from early phase studies to the pivotal Phase III trials. It

details the experimental protocols, presents quantitative efficacy and safety data in structured

tables, and visualizes the key signaling pathway and experimental workflows. Despite showing

early promise, the development of olumacostat glasaretil was discontinued after the Phase III

trials, CLAREOS-1 and CLAREOS-2, failed to meet their co-primary endpoints. This guide

serves as a comprehensive resource for researchers, scientists, and drug development

professionals interested in the clinical development of this compound and the broader field of

acne therapeutics.

Introduction
Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones,

papules, pustules, nodules, and cysts. A central element in its pathophysiology is the

overproduction of sebum by sebaceous glands. Olumacostat glasaretil was designed as a

first-in-class topical agent to address this by inhibiting acetyl-coenzyme A carboxylase (ACC),

the rate-limiting enzyme in de novo fatty acid synthesis, which is a critical process for sebum
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production.[1][2] By reducing sebum production, olumacostat glasaretil was expected to have

a significant impact on the development and severity of acne lesions. This document provides a

detailed chronicle of its journey through clinical trials.

Mechanism of Action and Signaling Pathway
Olumacostat glasaretil is a prodrug that, after topical application, is converted to its active

form, which then inhibits ACC. ACC is a key enzyme in the lipogenesis pathway, responsible for

the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a fundamental building block for

the synthesis of fatty acids, which are major components of sebum. By inhibiting ACC,

olumacostat glasaretil effectively reduces the production of these fatty acids, leading to a

decrease in overall sebum production.[3][4]
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Figure 1: Simplified signaling pathway of ACC in sebocyte lipogenesis.
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The clinical development of olumacostat glasaretil progressed through Phase I, Phase II, and

Phase III trials to evaluate its safety, tolerability, and efficacy.

Phase IIa Clinical Trial (NCT02431052)
This was a multicenter, randomized, double-blind, vehicle-controlled study designed to assess

the efficacy and safety of olumacostat glasaretil 7.5% gel in patients with moderate to severe

facial acne vulgaris.[5]

Study Design: Patients were randomized in a 1:1 ratio to receive either olumacostat
glasaretil 7.5% gel or a vehicle gel.[5]

Treatment Regimen: The assigned treatment was applied twice daily to the face for 12

weeks.[5]

Inclusion Criteria: Patients with a clinical diagnosis of facial acne vulgaris, including a

minimum of 20 inflammatory and 25 non-inflammatory lesions, and an Investigator's Global

Assessment (IGA) score of 3 (moderate) or 4 (severe) were enrolled.

Efficacy Endpoints: The primary efficacy endpoints were the absolute change from baseline

in inflammatory and non-inflammatory lesion counts and the proportion of patients with at

least a 2-grade improvement in IGA score at week 12.[5]

Safety Assessments: Safety and tolerability were monitored throughout the study.
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Characteristic
Olumacostat Glasaretil
7.5% (n=53)

Vehicle (n=55)

Mean Age (years) 20.3 21.5

Gender (% Female) 52.8 56.4

Race (% Caucasian) 84.9 85.5

Mean Inflammatory Lesion

Count
29.7 28.6

Mean Non-inflammatory

Lesion Count
40.9 38.8

IGA Score of 3 (Moderate) (%) 83.0 81.8

IGA Score of 4 (Severe) (%) 17.0 18.2

Data sourced from the Phase IIa publication.[5]

Efficacy Endpoint
(at Week 12)

Olumacostat
Glasaretil 7.5%

Vehicle p-value

Mean Percent

Reduction in

Inflammatory Lesions

-63.9% -45.9% 0.0006

Mean Percent

Reduction in Non-

inflammatory Lesions

-48.1% -28.8% 0.0025

Proportion with ≥2-

grade IGA

Improvement

24.5% 7.3% 0.0070

Data sourced from the Phase IIa publication.[5]

Application-site adverse events were more common in the olumacostat glasaretil group but

were generally mild to moderate in intensity.[5]
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Phase IIb Clinical Trial (NCT02608454)
This dose-ranging study further evaluated the efficacy and safety of different concentrations

and dosing frequencies of olumacostat glasaretil gel.[3]

Study Design: A randomized, double-blind, vehicle-controlled, dose-ranging trial.

Treatment Arms: Patients were randomized to one of five arms: olumacostat glasaretil 4%

once daily, 7.5% once daily, 7.5% twice daily, vehicle once daily, or vehicle twice daily.[3]

Treatment Duration: 12 weeks.[3]

Patient Population: 420 patients with moderate to severe facial acne vulgaris.[3]

Primary Efficacy Endpoints: The co-primary endpoints were the absolute change from

baseline in inflammatory and non-inflammatory lesion counts at week 12.[3]

All olumacostat glasaretil treatment groups demonstrated a statistically significant reduction

in both inflammatory and non-inflammatory lesion counts compared to the vehicle groups at

week 12. The most significant improvements were observed in the 7.5% twice-daily group.[3]

Efficacy Endpoint
(at Week 12)

OG 7.5% Twice
Daily

Combined Vehicle p-value

Mean Reduction in

Inflammatory Lesions
-15.0 -10.7 0.001

Mean Reduction in

Non-inflammatory

Lesions

-17.5 -9.3 <0.001

Data represents the comparison of the 7.5% twice-daily arm to the combined vehicle groups.[3]

Phase III Clinical Trials: CLAREOS-1 (NCT03028363) &
CLAREOS-2 (NCT03028376)
Two identical, large-scale, pivotal Phase III trials were conducted to confirm the efficacy and

safety of olumacostat glasaretil for a potential New Drug Application (NDA) submission.[6][7]
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Figure 2: Experimental workflow for the Phase III CLAREOS trials.

Study Design: Two randomized, multi-center, double-blind, parallel-group, vehicle-controlled

trials.[6]
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Patient Population: A total of 1,503 patients (759 in CLAREOS-1 and 744 in CLAREOS-2)

aged nine years and older with moderate-to-severe acne vulgaris were enrolled across 94

sites in the United States, Canada, and Australia.[6][7]

Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either olumacostat
glasaretil 5% topical gel or vehicle, applied twice daily for 12 weeks.[5]

Co-Primary Efficacy Endpoints:

Absolute change from baseline in inflammatory lesion counts at week 12.[6]

Absolute change from baseline in non-inflammatory lesion counts at week 12.[6]

Proportion of patients achieving at least a two-grade improvement from baseline to a final

IGA score of 0 (clear) or 1 (almost clear) at week 12.[6]

Long-Term Safety: An open-label extension study, CLARITUDE, was conducted to assess

the long-term safety of olumacostat glasaretil for up to an additional 36 weeks.[7]

The Phase III trials did not meet their co-primary endpoints. The differences in lesion count

reduction and IGA success rates between the olumacostat glasaretil and vehicle groups were

not statistically significant.[6]

Table 1: Co-Primary Efficacy Endpoint Results for CLAREOS-1

Efficacy Endpoint (at Week
12)

Olumacostat Glasaretil 5%
(n=506)

Vehicle (n=253)

Mean Absolute Reduction in

Inflammatory Lesions
-14.3 -13.7

Mean Absolute Reduction in

Non-inflammatory Lesions
-14.8 -11.2

Proportion with ≥2-grade IGA

Improvement
19.1% 20.8%

Data sourced from press releases.[6]
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Table 2: Co-Primary Efficacy Endpoint Results for CLAREOS-2

Efficacy Endpoint (at Week
12)

Olumacostat Glasaretil 5%
(n=496)

Vehicle (n=248)

Mean Absolute Reduction in

Inflammatory Lesions
-16.6 -15.3

Mean Absolute Reduction in

Non-inflammatory Lesions
-17.8 -17.4

Proportion with ≥2-grade IGA

Improvement
16.3% 11.8%

Data sourced from press releases.[6]

Consistent with the Phase II studies, olumacostat glasaretil was well-tolerated in the Phase III

trials. The majority of adverse events were mild or moderate in severity, and there were no

treatment-related serious adverse events reported.[6][8]

Discontinuation of Development
Following the failure of the Phase III pivotal trials to meet their primary efficacy endpoints,

Dermira, Inc. announced the discontinuation of the olumacostat glasaretil development

program in March 2018.[9]

Conclusion
The clinical development of olumacostat glasaretil represents a significant effort to bring a

novel mechanism of action to the topical treatment of acne vulgaris. While the Phase II studies

showed promising results, the larger and more robust Phase III trials did not confirm these

efficacy findings, ultimately leading to the termination of the program. This technical guide

provides a comprehensive summary of the clinical trial data and methodologies for

olumacostat glasaretil, serving as a valuable case study for researchers and drug developers

in the field of dermatology. The journey of olumacostat glasaretil underscores the challenges

of translating early-phase clinical success into late-stage confirmation and highlights the

complexities of developing new treatments for common dermatological conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b609738?utm_src=pdf-custom-synthesis
https://cdn-uat.mdedge.com/files/s3fs-public/Document/September-2017/078020117.pdf
https://www.clinicaltrialsarena.com/comment/commentprimary-results-from-phase-iib-trial-assessing-olumacostat-glasaretil-for-acne-vulgaris-5756268/
https://www.clinicaltrialsarena.com/comment/commentprimary-results-from-phase-iib-trial-assessing-olumacostat-glasaretil-for-acne-vulgaris-5756268/
https://cdn.clinicaltrials.gov/large-docs/38/NCT03743038/SAP_001.pdf
https://www.medestheticsmag.com/news/article/21147667/new-data-highlights-the-role-of-olumacostat-glasaretil-in-sebum-inhibition
https://pubmed.ncbi.nlm.nih.gov/28029390/
https://pubmed.ncbi.nlm.nih.gov/28029390/
https://pubmed.ncbi.nlm.nih.gov/28029390/
https://www.globenewswire.com/news-release/2018/03/05/1414799/0/en/Dermira-s-Two-Phase-3-Trials-Evaluating-Olumacostat-Glasaretil-in-Patients-with-Acne-Vulgaris-Did-Not-Meet-Co-Primary-Endpoints.html
https://www.globenewswire.com/news-release/2017/10/05/1141365/32962/en/Dermira-Completes-Patient-Enrollment-in-Two-Phase-3-Pivotal-Trials-of-Olumacostat-Glasaretil-for-the-Treatment-of-Acne-Vulgaris.html
https://www.drugdiscoverytrends.com/dermiras-olumacostat-glasaretil-trials-did-not-meet-co-primary-endpoints/
https://www.fiercebiotech.com/biotech/dermira-dumps-acne-drug-after-phase-3-flubs
https://www.benchchem.com/product/b609738#the-history-of-olumacostat-glasaretil-s-clinical-trials
https://www.benchchem.com/product/b609738#the-history-of-olumacostat-glasaretil-s-clinical-trials
https://www.benchchem.com/product/b609738#the-history-of-olumacostat-glasaretil-s-clinical-trials
https://www.benchchem.com/product/b609738#the-history-of-olumacostat-glasaretil-s-clinical-trials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b609738?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

